molecular formula C27H45NO9 B8114970 Norbornene-PEG8 Propargyl

Norbornene-PEG8 Propargyl

Cat. No.: B8114970
M. Wt: 527.6 g/mol
InChI Key: XIIZRVQUNZKWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norbornene-PEG8 Propargyl is a compound that combines the unique properties of norbornene, polyethylene glycol (PEG), and propargyl groups. Norbornene is a bicyclic hydrocarbon known for its reactivity in various chemical reactions, particularly in click chemistry. Polyethylene glycol is a polymer that enhances the solubility and biocompatibility of compounds. The propargyl group is an alkyne functional group that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This combination makes this compound a versatile compound with applications in drug delivery, bioconjugation, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norbornene-PEG8 Propargyl typically involves the following steps:

    Norbornene Functionalization: Norbornene is first functionalized with a PEG chain. This can be achieved through a reaction between norbornene and a PEG derivative, such as PEG-diol, under appropriate conditions.

    Propargylation: The PEGylated norbornene is then reacted with propargyl bromide in the presence of a base, such as potassium carbonate, to introduce the propargyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Norbornene-PEG8 Propargyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Norbornene-PEG8 Propargyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Norbornene-PEG8 Propargyl involves its reactivity in chemical reactions:

    CuAAC Reactions: The propargyl group reacts with azides in the presence of copper catalysts to form triazole linkages.

    Palladium-Catalyzed Reactions: The norbornene moiety undergoes substitution reactions facilitated by palladium catalysts.

Comparison with Similar Compounds

Norbornene-PEG8 Propargyl can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique combination of norbornene, PEG, and propargyl groups allows for efficient bioconjugation, drug delivery, and material synthesis. The compound’s reactivity in click chemistry and palladium-catalyzed reactions makes it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO9/c1-2-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-28-27(29)26-23-24-3-4-25(26)22-24/h1,3-4,24-26H,5-23H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIZRVQUNZKWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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